molecular formula C14H24O B12915686 2-Ethyl-5-heptyl-3-methylfuran CAS No. 89932-20-7

2-Ethyl-5-heptyl-3-methylfuran

Cat. No.: B12915686
CAS No.: 89932-20-7
M. Wt: 208.34 g/mol
InChI Key: QUGJEHCICCBHKZ-UHFFFAOYSA-N
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Description

2-Ethyl-5-heptyl-3-methylfuran is a chemical compound belonging to the class of furans. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes ethyl, heptyl, and methyl substituents on the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polysubstituted furans, including 2-Ethyl-5-heptyl-3-methylfuran, can be achieved through various methods. One common approach involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction typically proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-heptyl-3-methylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

2-Ethyl-5-heptyl-3-methylfuran has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-5-heptyl-3-methylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring can participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its application, such as its role in metabolic studies or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-heptyl-3-methylfuran is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other furan derivatives.

Properties

CAS No.

89932-20-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-ethyl-5-heptyl-3-methylfuran

InChI

InChI=1S/C14H24O/c1-4-6-7-8-9-10-13-11-12(3)14(5-2)15-13/h11H,4-10H2,1-3H3

InChI Key

QUGJEHCICCBHKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(O1)CC)C

Origin of Product

United States

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